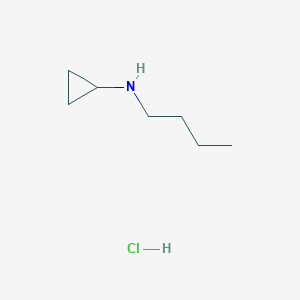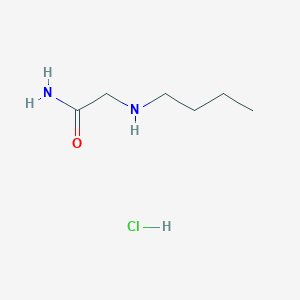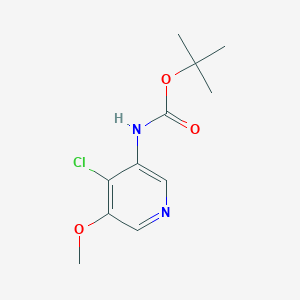
2-Methyl-2-(4-((phenylthio)methyl)phenyl)propanenitrile
Overview
Description
2-Methyl-2-(4-((phenylthio)methyl)phenyl)propanenitrile is an organic compound with the molecular formula C17H17NS and a molecular weight of 267.4 g/mol This compound is known for its unique structure, which includes a phenylthio group attached to a propanenitrile backbone
Mechanism of Action
Target of Action
The primary target of 2-Methyl-2-(4-((phenylthio)methyl)phenyl)propanenitrile is the PI3K/mTOR signaling pathway . This pathway plays a critical role in controlling tumor growth, proliferation, and apoptosis .
Mode of Action
This compound acts as a PI3K/mTOR dual inhibitor . It inhibits the phosphorylation of AKT and S6 proteins, which are key components of the PI3K/AKT/mTOR signaling pathway .
Biochemical Pathways
The compound affects the PI3K/AKT/mTOR signaling pathway . By inhibiting this pathway, it disrupts the normal functioning of the cells, leading to a decrease in tumor growth and proliferation .
Pharmacokinetics
The pharmacokinetic properties of this compound are favorable. It has an oral bioavailability of 76.8% , which means that a significant proportion of the compound is absorbed into the bloodstream when taken orally .
Result of Action
This compound has shown remarkable antiproliferative activities against SW620 and HeLa cells . This means that it can effectively inhibit the growth and proliferation of these cancer cells .
Biochemical Analysis
Biochemical Properties
2-Methyl-2-(4-((phenylthio)methyl)phenyl)propanenitrile plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It has been identified as a potent inhibitor of the PI3K/mTOR signaling pathway, which is crucial for regulating cell growth, proliferation, and survival . This compound interacts with enzymes such as PI3K and mTOR, inhibiting their activity and thereby affecting downstream signaling pathways. The nature of these interactions involves binding to the active sites of these enzymes, preventing their normal function and leading to altered cellular responses.
Cellular Effects
The effects of this compound on various cell types have been extensively studied. It has demonstrated antiproliferative activities against cancer cell lines such as SW620 and HeLa cells . This compound influences cell function by modulating cell signaling pathways, particularly the PI3K/AKT/mTOR pathway. It affects gene expression by inhibiting the phosphorylation of key proteins involved in cell survival and proliferation, leading to reduced cell growth and increased apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of PI3K and mTOR enzymes, inhibiting their kinase activity . This inhibition disrupts the phosphorylation cascade that is essential for cell growth and survival. Additionally, this compound can influence gene expression by altering the activity of transcription factors downstream of the PI3K/AKT/mTOR pathway.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and increased apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to the PI3K/AKT/mTOR signaling pathway . It interacts with enzymes and cofactors that regulate this pathway, leading to changes in metabolic flux and metabolite levels. The compound’s inhibition of PI3K and mTOR affects the overall metabolic state of the cell, influencing processes such as glucose uptake and lipid metabolism.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It is primarily localized to the cytoplasm, where it interacts with enzymes and signaling molecules . Post-translational modifications and targeting signals may direct the compound to specific compartments or organelles, enhancing its efficacy in inhibiting the PI3K/AKT/mTOR pathway.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(4-((phenylthio)methyl)phenyl)propanenitrile typically involves the reaction of 2-methyl-2-(4-bromomethylphenyl)propanenitrile with thiophenol . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-methyl-2-(4-bromomethylphenyl)propanenitrile and thiophenol.
Reaction Conditions: The reaction is usually conducted in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Procedure: The starting materials are mixed and heated to a specific temperature, typically around 80-100°C, for several hours. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(4-((phenylthio)methyl)phenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-2-(4-((phenylthio)methyl)phenyl)propanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-(4-(methylthio)methyl)phenyl)propanenitrile
- 2-Methyl-2-(4-(ethylthio)methyl)phenyl)propanenitrile
- 2-Methyl-2-(4-(phenylsulfinyl)methyl)phenyl)propanenitrile
Uniqueness
2-Methyl-2-(4-((phenylthio)methyl)phenyl)propanenitrile is unique due to the presence of the phenylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
IUPAC Name |
2-methyl-2-[4-(phenylsulfanylmethyl)phenyl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NS/c1-17(2,13-18)15-10-8-14(9-11-15)12-19-16-6-4-3-5-7-16/h3-11H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGMJQMTZISMER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)CSC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671861 | |
| Record name | 2-Methyl-2-{4-[(phenylsulfanyl)methyl]phenyl}propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185311-16-3 | |
| Record name | 2-Methyl-2-{4-[(phenylsulfanyl)methyl]phenyl}propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1440099.png)
![2,2,2-trifluoroethyl N-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}carbamate](/img/structure/B1440101.png)
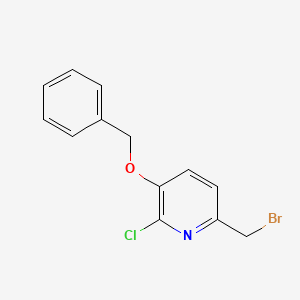
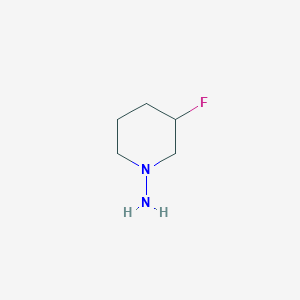

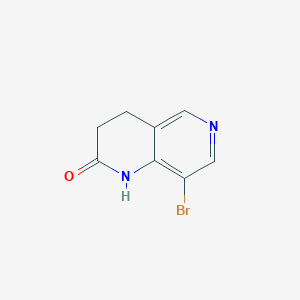

![Tert-butyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1440112.png)


